molecular formula C11H6Cl2N2O B189362 4-Chloro-2-phenylpyrimidine-5-carbonyl chloride CAS No. 66206-81-3

4-Chloro-2-phenylpyrimidine-5-carbonyl chloride

Cat. No. B189362
CAS RN: 66206-81-3
M. Wt: 253.08 g/mol
InChI Key: LWONGZCINVIIMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-phenylpyrimidine-5-carbonyl chloride is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a pyrimidine derivative that has a wide range of biological activities and has been extensively studied for its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 4-Chloro-2-phenylpyrimidine-5-carbonyl chloride is not fully understood. However, it is believed to exert its biological activity by inhibiting specific enzymes or proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
4-Chloro-2-phenylpyrimidine-5-carbonyl chloride has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the production of reactive oxygen species, which are molecules that can cause damage to cells and tissues. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-Chloro-2-phenylpyrimidine-5-carbonyl chloride in lab experiments is its broad range of biological activities. It has been shown to have activity against various cancer cell lines, bacterial and fungal strains, and inflammatory cytokines. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on normal cells, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for the study of 4-Chloro-2-phenylpyrimidine-5-carbonyl chloride. One potential direction is the development of novel derivatives with improved biological activity and reduced toxicity. Another direction is the investigation of the compound's mechanism of action, which may lead to the identification of new targets for drug development. Additionally, the compound's potential use as an imaging agent for cancer detection and diagnosis is an area of active research. Overall, the study of 4-Chloro-2-phenylpyrimidine-5-carbonyl chloride has the potential to lead to the development of new and effective therapies for various diseases.

Synthesis Methods

The synthesis of 4-Chloro-2-phenylpyrimidine-5-carbonyl chloride can be achieved through various methods. One of the most common methods is the reaction of 2-aminopyrimidine with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with thionyl chloride to obtain 4-Chloro-2-phenylpyrimidine-5-carbonyl chloride. Another method involves the reaction of 2-chloropyrimidine with phenyl isocyanate in the presence of a base such as potassium carbonate to obtain the desired compound.

Scientific Research Applications

4-Chloro-2-phenylpyrimidine-5-carbonyl chloride has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an antimicrobial agent, as it has been shown to have activity against various bacterial and fungal strains. Additionally, it has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.

properties

CAS RN

66206-81-3

Product Name

4-Chloro-2-phenylpyrimidine-5-carbonyl chloride

Molecular Formula

C11H6Cl2N2O

Molecular Weight

253.08 g/mol

IUPAC Name

4-chloro-2-phenylpyrimidine-5-carbonyl chloride

InChI

InChI=1S/C11H6Cl2N2O/c12-9-8(10(13)16)6-14-11(15-9)7-4-2-1-3-5-7/h1-6H

InChI Key

LWONGZCINVIIMM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC=C(C(=N2)Cl)C(=O)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=N2)Cl)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.